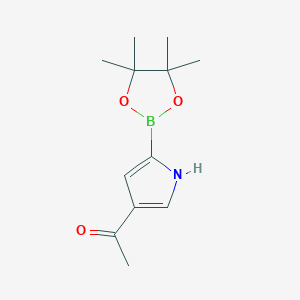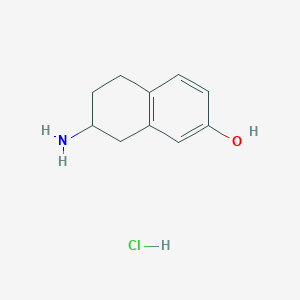
N-(3-(3-((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)-1H-indol-1-yl)-2-hydroxypropyl)-N,4-dimethylbenzenesulfonamide
概要
説明
This compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also has a cyclohexylidene group, which is a type of carbocyclic compound, and a sulfonamide group, which is often found in antibiotics .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. For example, the indole group could be synthesized using the Fischer indole synthesis, a well-known method for creating indole structures . The cyclohexylidene group could be introduced through a series of reactions involving cyclohexanone . The sulfonamide group could be added using a sulfonyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The indole group is aromatic and planar, while the cyclohexylidene group is likely to adopt a chair conformation. The sulfonamide group could form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The indole group is electron-rich and could undergo electrophilic aromatic substitution. The cyclohexylidene group could undergo reactions at the carbonyl group, such as reduction or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, functional groups, and stereochemistry would all influence its properties .科学的研究の応用
Biological Potential of Indole Derivatives
The compound contains an indole nucleus , which is found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . This makes them a valuable resource for developing new useful derivatives .
Solid-Phase Synthesis of Oligosaccharides
The compound contains a 4,4-dimethyl-2,6-dioxocyclohexylidene group, which is similar to the N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) linker used in the solid-phase synthesis of oligosaccharides . The oligosaccharide products can be cleaved from the resin by hydrazine, ammonia, or primary amines .
Antiviral Activity
Indole derivatives, including this compound, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-Inflammatory Activity
Indole derivatives have demonstrated anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions .
Anticancer Activity
The compound’s indole nucleus has been associated with anticancer activity . This suggests potential applications in cancer treatment .
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents . This suggests that the compound could potentially be used in the treatment of HIV .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . This suggests that the compound could potentially be used in the treatment of conditions related to oxidative stress .
Antimicrobial Activity
Indole derivatives have shown potential as antimicrobial agents . This suggests that the compound could potentially be used in the treatment of microbial infections .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that the compound contains a4,4-dimethyl-2,6-dioxocyclohexylidene group , which is often used in the synthesis of peptides. This suggests that the compound may interact with peptide or protein targets in the body.
Mode of Action
The presence of the4,4-dimethyl-2,6-dioxocyclohexylidene group suggests that it may be involved in interactions with peptide or protein targets . This group is known for its stability to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine . This could potentially allow the compound to undergo transformations in the body, interacting with its targets in a specific manner.
Pharmacokinetics
The presence of the4,4-dimethyl-2,6-dioxocyclohexylidene group suggests that it may have certain properties such as increased lipophilicity and passive membrane diffusion . These properties could potentially enhance the compound’s bioavailability.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown due to the lack of specific studies. Factors such as ph could potentially influence its stability and action due to the presence of the4,4-dimethyl-2,6-dioxocyclohexylidene group .
特性
IUPAC Name |
N-[3-[3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]indol-1-yl]-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5S/c1-19-9-11-22(12-10-19)36(34,35)29(4)17-21(31)18-30-16-20(23-7-5-6-8-25(23)30)13-24-26(32)14-28(2,3)15-27(24)33/h5-13,16,21,31H,14-15,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGCHBFCYWKZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2C=C(C3=CC=CC=C32)C=C4C(=O)CC(CC4=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)-1H-indol-1-yl)-2-hydroxypropyl)-N,4-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3309637.png)
![N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3309640.png)
![1-(5-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea](/img/structure/B3309647.png)



![Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate](/img/structure/B3309678.png)
![3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3309683.png)

![2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3309701.png)
![N-(4-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)methanesulfonamide](/img/structure/B3309707.png)

![6-{[(Methylethyl)amino]sulfonyl}chromen-2-one](/img/structure/B3309725.png)
